molecular formula C11H12N2O3 B3121414 1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid CAS No. 284672-82-8

1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B3121414
CAS No.: 284672-82-8
M. Wt: 220.22 g/mol
InChI Key: VBDUZPKRMANJER-UHFFFAOYSA-N
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Description

Historical Evolution of Benzimidazole Scaffolds in Medicinal Chemistry

The benzimidazole nucleus first gained pharmacological significance through its structural relationship to vitamin B12 cofactors, where the dimethylbenzimidazole ligand coordinates cobalt in the corrin ring. This early biochemical role inspired systematic exploration of benzimidazole derivatives, beginning with antiparasitic agents like thiabendazole in the 1960s. The 1980s marked a turning point with the development of proton pump inhibitors (PPIs) such as omeprazole, which utilize a benzimidazole core to target H+/K+ ATPase enzymes.

Modern synthetic advances have enabled precise functionalization patterns, as exemplified by the strategic placement of carboxylic acid groups at position 5. The condensation of o-phenylenediamine with orthoesters, first reported in vitamin B12 analog studies, laid the foundation for contemporary derivatization strategies. Transition metal complexes incorporating benzimidazole ligands, such as cobalt(II) and zinc(II) coordination compounds, demonstrated enhanced anticancer activity through DNA interaction mechanisms, prompting investigation of electron-withdrawing substituents like carboxylic acids to modulate metal-binding affinity.

Strategic Importance of 5-Carboxylic Acid Substitution Patterns

The 5-carboxylic acid substituent in 1-(2-methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid introduces three critical pharmacological advantages:

  • Enhanced Biomolecular Recognition : The ionizable carboxylic acid group participates in salt bridge formation with basic amino acid residues (e.g., lysine, arginine) within enzymatic active sites. This is particularly valuable in kinase inhibition, where the carboxylate can mimic phosphate groups in ATP-binding pockets.

  • Improved Solubility Profile : While benzimidazoles typically exhibit limited aqueous solubility, the carboxylic acid group (pKa ~4.2) enables salt formation under physiological conditions. When combined with the 2-methoxyethyl side chain's ether oxygen hydrogen bonding capacity, this derivative achieves logP values optimized for membrane permeability and blood-brain barrier penetration.

  • Structural Diversification Potential : The carboxylic acid serves as a synthetic handle for further derivatization. Recent studies demonstrate its utility in creating:

    • Amide conjugates for targeted drug delivery
    • Ester prodrugs with enhanced bioavailability
    • Coordination complexes with transition metals for anticancer applications

Table 1: Comparative Analysis of Benzimidazole Substitution Patterns

Position Substituent Key Properties Example Derivatives
1 2-Methoxyethyl - Solubility enhancement 1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid
2 Methyl/Aryl - Steric bulk modulation Omeprazole analogs
5 Carboxylic Acid - Hydrogen bonding capacity Anti-mycobacterial agents
4/7 Halogens - Electron-withdrawing effects Antiparasitic benzimidazoles

The synthetic accessibility of 5-carboxylic acid derivatives has been revolutionized by one-pot methodologies using sodium dithionite-mediated heterocyclization. For instance, ethyl 4-(methylamino)-3-nitrobenzoate undergoes condensation with substituted benzaldehydes in dimethyl sulfoxide, followed by base hydrolysis to yield the target carboxylic acid. Polymer-assisted liquid-phase combinatorial approaches further enable rapid generation of derivative libraries for structure-activity relationship studies.

Transition metal complexes incorporating this scaffold, particularly with cobalt(II) and zinc(II), demonstrate remarkable DNA interaction capabilities. These complexes induce concentration-dependent nucleic acid cleavage through radical-mediated mechanisms, as evidenced by pBR322 plasmid degradation assays. The carboxylic acid group likely participates in metal coordination while maintaining hydrogen bonding with DNA base pairs, creating a dual-mode interaction strategy.

In antimycobacterial applications, 1,2-disubstituted benzimidazole-5-carboxylic acid derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) as low as 0.0975 μM. The carboxylic acid group appears critical for targeting mycobacterial cytochrome P450 enzymes essential for cell wall biosynthesis. Molecular modeling studies suggest the deprotonated carboxylate forms salt bridges with conserved lysine residues in the CYP121 active site.

Properties

IUPAC Name

1-(2-methoxyethyl)benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-5-4-13-7-12-9-6-8(11(14)15)2-3-10(9)13/h2-3,6-7H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDUZPKRMANJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzimidazole ring with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzimidazole ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

While specific case studies and comprehensive data tables focusing solely on the applications of "1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid" are not available in the search results, the information below reflects the potential applications based on the properties of benzimidazole derivatives and related compounds.

Scientific Research Applications of Benzimidazole Derivatives
Benzimidazole derivatives possess significant therapeutic potential as antiulcer, analgesic, and anthelmintic drugs . They have demonstrated biological activities as potential anticancer therapeutics .

Antimicrobial Activity
Benzimidazole derivatives exhibit good antimicrobial activity against Gram-positive and Gram-negative strains .

  • Many synthesized derivatives of 2-aryl-1H-benzimidazole, when substituted at position-5 by a carboxylic acid function, have displayed good in vitro antimicrobial activity against Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Albicans candida, and Asperigillus fumigatus strains .
  • Specific compounds, such as 3-[2-(5-bromo-1H-benzimidazol-2-yl)-vinyl]-phenol, have shown activity against all tested strains, with Minimum Inhibitory Concentrations (MICs) between 1 and 4 µg/mL .
  • Other derivatives, like 5-(((1H-benzimidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine, exhibit antibacterial activities comparable to standard antibiotics like Ampicillin and Ciprofloxacin against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (B. subtilis, S. aureus) bacteria .

Anticancer Activity
Benzimidazole derivatives have demonstrated anticancer activity against various tumor cell lines .

  • Position-2 substituted benzimidazole derivatives have shown anticancer activity against human hepatocellular carcinoma cell lines (HePG2), human breast adenocarcinoma cell lines (MCF7), and colon carcinoma cell lines (HCT 116), with an IC50 of less than 10 mg/mL .
  • 2-naphthalen-1-ylmethyl-1-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole has exhibited anticancer activity against leukemia, melanoma, lung cancers, colon, central nervous system, ovary, kidney, prostate, and breast cancer cell lines .
  • An imidazo[1,5-a]pyridine-benzimidazole hybrid demonstrated cytotoxic activity against 60 human cancer cell lines, with GI50 values ranging from 0.43 to 7.73 μmol/L, without cytotoxicity in normal human embryonic kidney cells .
  • 1,2,3-triazolyl linked 2-aryl benzimidazole derivatives have shown anti-proliferative activity and induced apoptosis and primary necrosis in non-small cell lung cancer cells .

Anti-Inflammatory Activity
Certain 1-(substituted pyrimidin-2-yl)benzimidazoles have shown anti-inflammatory effects by blocking the activity of Lck .

Anthelmintic Activity
Certain benzimidazole derivatives exhibit anthelmintic activity .

  • 2-((1H-benzimidazol-2-yl)thio)-1-(piperazin-1-yl)ethyan-1-one has shown strong anthelminthic activity in vitro against Trichinella spiralis, even higher than that observed with albendazole .
  • 2-phenyl benzimidazole-1-acetamide derivatives possess anthelmintic activities .
  • Derivatives of 2-(((1H-benzimidazol-2-yl)methyl)thio)-5-phenyl-1,3,4-thiadiazole at the 2-position exhibit excellent anthelmintic activity .

Summary Table: Potential Applications of Benzimidazole Derivatives

ApplicationActivity/PropertyExamples of Compounds/Derivatives
AntimicrobialEffective against Gram-positive and Gram-negative bacteria and fungi.2-aryl-1H-benzimidazole derivatives, 3-[2-(5-bromo-1H-benzimidazol-2-yl)-vinyl]-phenol, 5-(((1H-benzimidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
AnticancerCytotoxic against various cancer cell lines, induces apoptosis, inhibits kinases.Position-2 substituted benzimidazole derivatives, 2-naphthalen-1-ylmethyl-1-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, 1,2,3-triazolyl linked 2-aryl benzimidazole derivatives
Anti-inflammatoryBlocks the activity of Lck, reducing inflammation.1-(substituted pyrimidin-2-yl)benzimidazoles
AnthelminticEffective against various worms.2-((1H-benzimidazol-2-yl)thio)-1-(piperazin-1-yl)ethyan-1-one, 2-phenyl benzimidazole-1-acetamide derivatives, derivatives of 2-(((1H-benzimidazol-2-yl)methyl)thio)-5-phenyl-1,3,4-thiadiazole

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Research Findings

  • Substituent Effects : Methoxyethyl groups balance solubility and metabolic stability, whereas bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl in ) enhance target affinity but may reduce bioavailability.
  • Therapeutic Potential: While the methoxyethyl derivative is primarily a synthetic intermediate, structural analogs like CV-11974 demonstrate the scaffold’s versatility in cardiovascular drug design .

Biological Activity

1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid is a benzimidazole derivative characterized by the presence of a methoxyethyl group and a carboxylic acid functional group. These structural features contribute to its biological activity, making it a valuable compound for further research and development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting normal cellular functions such as DNA replication and cellular signaling pathways.
  • Antimicrobial Activity : It has shown potential against various bacterial strains, suggesting a mechanism that may involve disrupting bacterial cell wall synthesis or function .
  • Anticancer Activity : Preliminary studies indicate that it can induce apoptosis in cancer cells, possibly through the modulation of cell cycle proteins and pro-apoptotic factors .

Antimicrobial Properties

Research indicates that 1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid exhibits broad-spectrum antimicrobial activity. It has been tested against both Gram-positive and Gram-negative bacteria, with notable Minimum Inhibitory Concentration (MIC) values.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Klebsiella pneumoniae64
Candida albicans32

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance, one study reported that derivatives of benzimidazole with similar structures induced significant cell death in leukemia cells with an IC50 value as low as 3 µM .

Case Studies

  • Anticancer Activity in Leukemia : A study investigating the effects of benzimidazole derivatives demonstrated that one compound induced S/G2 phase cell cycle arrest in leukemic cells, accompanied by downregulation of CDK2 and Cyclin B1 . This suggests a mechanism where the compound interferes with critical cell cycle regulation.
  • Broad-Spectrum Antimicrobial Effects : Another study synthesized various benzimidazole derivatives, including 1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid, which exhibited promising antimicrobial activity against multiple pathogens, highlighting its potential use in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid, and what are their key advantages?

  • Methodology :

  • Heterocyclization : A common approach involves the cyclization of ethyl 4-(methylamino)-3-nitrobenzoate with aldehydes (e.g., 5-bromo-4-hydroxy-3-methoxybenzaldehyde) in the presence of sodium dithionite (Na₂S₂O₄) in DMSO, followed by base hydrolysis to yield the carboxylic acid group . This method avoids harsh conditions and allows for regioselective ring closure.
  • Substitution Reactions : Alkylation of benzimidazole precursors (e.g., 1H-benzimidazole-5-carboxylic acid) with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the 2-methoxyethyl group .
    • Advantages : Heterocyclization offers a one-pot strategy with moderate yields (~40–60%), while substitution provides modularity for derivative synthesis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

  • Key Methods :

  • NMR (¹H/¹³C) : The ¹H NMR spectrum will show distinct signals for the benzimidazole protons (aromatic region, δ 7.0–8.5 ppm), the 2-methoxyethyl group (δ 3.4–3.6 ppm for OCH₃ and δ 3.7–4.0 ppm for CH₂O), and the carboxylic acid proton (if present, δ ~12–13 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~165–170 ppm) .
  • IR Spectroscopy : Look for absorption bands at ~2500–3300 cm⁻¹ (carboxylic acid O-H stretch) and ~1700 cm⁻¹ (C=O stretch) .
  • Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ should match the calculated molecular weight (e.g., C₁₁H₁₂N₂O₃: 236.08 g/mol) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

  • Solubility : The compound is sparingly soluble in water due to the hydrophobic benzimidazole core but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or under basic conditions (via carboxylate formation) .
  • Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the methoxyethyl group or decarboxylation. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of heterocyclization for this compound?

  • Key Variables :

  • Reducing Agent : Sodium dithionite (Na₂S₂O₄) concentration impacts nitro-group reduction efficiency. Excess reagent (1.5–2.0 equivalents) ensures complete conversion .
  • Solvent : DMSO enhances cyclization but may require dilution with water during workup to precipitate the product.
  • Temperature : Heating at 80–90°C for 6–8 hours balances reaction rate and side-product formation .
    • Yield Optimization : Pilot reactions with in-situ monitoring (TLC/HPLC) can identify bottlenecks. Typical yields range from 40–60%, with purity >95% after recrystallization (ethanol/water) .

Q. How should researchers address contradictions in NMR data when analyzing substituted benzimidazole derivatives?

  • Case Study : Discrepancies in aromatic proton splitting patterns may arise from tautomerism (e.g., 1H vs. 3H tautomers) or solvent effects.
  • Resolution Strategies :

  • Variable Temperature NMR : Cooling the sample to –40°C can slow tautomer interconversion, simplifying splitting patterns .
  • 2D NMR (COSY, NOESY) : Correlates proton environments to confirm substituent positions .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for comparison with experimental data .

Q. What methodologies enable the design of bioactive derivatives targeting specific molecular pathways?

  • Derivatization Approaches :

  • Carboxylic Acid Modifications : Amide coupling (EDC/HOBt) with amines or esterification (DCC/DMAP) introduces prodrug or targeting moieties .
  • Substituent Screening : Replace the methoxyethyl group with bioisosteres (e.g., ethoxyethyl, PEG chains) to modulate pharmacokinetics .
    • Biological Testing :
  • Enzyme Assays : Evaluate inhibition of kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
  • Cellular Uptake : Radiolabeling (³H/¹⁴C) tracks intracellular accumulation in cancer cell lines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid
Reactant of Route 2
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1-(2-Methoxy-ethyl)-1H-benzoimidazole-5-carboxylic acid

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